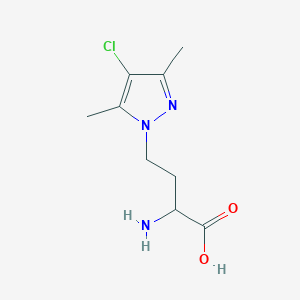
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a unique structure combining an azetidine ring and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Piperazine Ring: The piperazine ring is usually synthesized through nucleophilic substitution reactions.
Coupling of Rings: The azetidine and piperazine rings are then coupled using a suitable linker, such as a butanone derivative, under controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methoxyethan-1-one
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one
- 1-(4-(Azetidin-3-yl)piperazin-1-yl)butan-1-one
Uniqueness: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3 |
InChIキー |
WPRZCNGZBYVISI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)








